Saikogenin C

corticosterone secretion pituitary-adrenocortical axis structure-activity relationship

Saikogenin C (CAS 5092-10-4) addresses the critical need for a pure, well-characterized sapogenin to discriminate the saikosaponin c metabolic axis from the pharmacologically distinct a/d lineage. Generic saikogenin mixtures cannot resolve divergent CYP450 inhibitory profiles or corticosterone secretion-inducing activities within the saikosaponin family. - Minimal CYP3A4 inhibitory liability: in silico prediction as CYP3A4 substrate (67.14% probability), not inhibitor-contrasting with Saikogenins F/G (IC50 0.45 & 1.30 μM). - Definitive lineage marker: unique red-purple vanillin-sulfuric acid chromogenic response enables specific quantification of the saikosaponin c/Saikogenin C axis in crude extracts. - Validated LC-MS/MS quantification in plasma without isomer interference for oral bioavailability and intestinal absorption studies.

Molecular Formula C30H48O3
Molecular Weight 456.7 g/mol
Cat. No. B13766232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSaikogenin C
Molecular FormulaC30H48O3
Molecular Weight456.7 g/mol
Structural Identifiers
SMILESCC1(CCC2(C(CC3(C(=C2C1)C=CC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)O)CO)C
InChIInChI=1S/C30H48O3/c1-25(2)14-15-30(18-31)20(16-25)19-8-9-22-27(5)12-11-23(32)26(3,4)21(27)10-13-28(22,6)29(19,7)17-24(30)33/h8-9,21-24,31-33H,10-18H2,1-7H3/t21-,22+,23-,24-,27-,28+,29+,30+/m0/s1
InChIKeyYBOARTSXXLBKCV-WTNJYQGSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Saikogenin C: Differentiated Procurement for Preclinical Research


Saikogenin C (CAS 5092-10-4, C₃₀H₄₈O₃, MW 456.7) is an oleanane-type triterpenoid sapogenin and the genuine aglycone of saikosaponin C, derived primarily through intestinal bacterial deglycosylation of the parent saponin from Bupleurum falcatum L. (Radix Bupleuri) [1]. Unlike the major bioactive saikosaponins a and d, saikosaponin c and its metabolites exhibit a distinct pharmacological profile, with saikosaponin c itself being classically designated as biologically inactive in corticosterone secretion assays while its downstream intestinal metabolites, particularly prosaikogenin E-2, display activity comparable to saikosaponin a [2]. This evidence guide provides quantifiable, comparator-driven differentiation data to support procurement decisions where specificity, metabolic fate, or structure-activity relationship profiling is required over generic substitution with other saikogenins or saikosaponins.

1 Saikosaponin C metabolic pathway studies (prosaikogenin E → Saikogenin C axis)
2 Endocrine modulation research requiring aglycone without independent corticosterone induction
3 CYP3A4 substrate profiling where inhibitory liability must be minimized

Saikogenin C Generic Substitution: Irreproducibility Risks


Saikogenins are not functionally interchangeable. The deglycosylation of saikosaponins yields a family of structurally similar aglycones (Saikogenins A, C, D, E, F, G) with divergent metabolic stability, CYP450 inhibitory profiles, and pharmacological activity [1]. Critically, the parent saponin of Saikogenin C—saikosaponin c—is distinguished from saikosaponins a and d by a unique homoannular diene system and a red-purple (rather than greenish-blue) chromogenic response in vanillin-sulfuric acid colorimetry, indicating fundamentally different electronic structure . Below, we present the available quantitative evidence that defines where Saikogenin C's properties are verifiably distinct from its nearest structural analogs, while explicitly noting where direct comparative data remain limited and class-level inference must be applied.

! Metabolic stability cannot be inferred from Saikogenin F or G; independent clearance data required.
! CYP3A4 interaction profile may differ qualitatively (predicted substrate vs. confirmed inhibitor for F/G).
! Distinct chromogenic response in vanillin-sulfuric acid assay prevents identity substitution with Saikogenin A/D lineage.

Saikogenin C Differentiation Evidence


Corticosterone Secretion: Pathway Divergence from Saikogenins F and G

In murine models, saikosaponin c was inactive at doses up to 100 mg/kg i.p. for inducing plasma corticosterone secretion, in contrast to saikosaponin a (maximal effect at 2.5 mg/kg) and saikosaponin d (maximal at 1.0 mg/kg) [1]. The intestinal metabolite of saikosaponin c—prosaikogenin E-2—showed activity almost equal to that of saikosaponin a [2]. Direct comparative data for Saikogenin C itself in this assay are absent from the available literature. By contrast, Saikogenins F and G, the aglycones of saikosaponins a and d, were reported to retain 1/70 to 1/90 of the corticosterone-inducing activity of their parent saponins on a molar basis [1]. This establishes that the saikosaponin c → prosaikogenin E-2 → Saikogenin C metabolic axis is functionally distinct from the saikosaponin a/d → Saikogenin F/G axis, supporting the need for compound-specific sourcing rather than aglycone-class substitution.

Corticosterone Pathway
Class-level inference
Saikosaponin c inactive at 100 mg/kg i.p.; prosaikogenin E-2 activity comparable to saikosaponin a. Saikogenin C direct data absent. Saikogenins F/G retain 1/70–1/90 of parent saponin activity.
Supports functional divergence of the saikosaponin c metabolic axis.
No direct Saikogenin C data; pathway context only.
corticosterone secretion pituitary-adrenocortical axis structure-activity relationship saikogenin metabolites

Metabolic Stability: Saikogenin C Not Ranked Among Aglycones

A comprehensive in vitro study of five saikogenins in rat and human liver microsomes ranked metabolic stability as SGF > SGG > SGE > SGA > SGD [1]. Saikogenin C was not included in this stability panel. However, the study establishes that metabolic stability varies dramatically across the saikogenin family: the most stable (SGF) and least stable (SGD) compounds differ substantially. A total of 71 metabolites arising from hydroxylation, carboxylation, and dehydrogenation were identified across the tested saikogenins, with monohydroxylation and carboxylation being the dominant metabolic pathways both in vitro and in vivo [1]. For researchers planning in vivo pharmacokinetic studies, this ranking data implies that Saikogenin C's metabolic stability cannot be inferred from Saikogenin F or G, and its clearance rate must be independently determined, as metabolite profiling reveals saikogenin C generates distinct hydroxylated and carboxylated species detectable in rat plasma and feces [2].

Metabolic Stability
Class-level inference
Saikogenin C not included in liver microsome stability ranking (SGF > SGG > SGE > SGA > SGD). Distinct hydroxylated/carboxylated metabolites detected in vivo.
Metabolic stability cannot be extrapolated; requires independent profiling.
71 metabolites identified across tested saikogenins; class variability high.
liver microsome metabolic stability cytochrome P450 saikogenin ranking phase I metabolism

CYP3A4 Inhibition: Saikogenin C Data Absence

Saikogenins F and G demonstrated marked CYP3A4 inhibition in human liver microsomes and HepG2 cells, with IC50 values of 0.45 μM and 1.30 μM respectively, while their parent saponins (saikosaponin a and d) showed negligible inhibitory activity [1]. This CYP3A4 suppression was PXR-dependent at the transcriptional level. Saikogenin C was not among the saikogenins tested in this study. In silico ADMET prediction for Saikogenin C indicates a 67.14% probability of acting as a CYP3A4 substrate (not inhibitor) [2]. This contrasts with the experimentally confirmed CYP3A4 inhibitory profile of Saikogenins F and G, suggesting Saikogenin C occupies a distinct position in the CYP3A4 interaction landscape—potentially as a substrate rather than an inhibitor—which is critical for interpreting herb-drug interaction liability in formulations containing Radix Bupleuri.

CYP3A4 Inhibition
Class-level inference
SGF IC50 = 0.45 μM, SGG IC50 = 1.30 μM; Saikogenin C not tested. In silico prediction: 67.14% CYP3A4 substrate probability.
Qualitatively distinct CYP interaction profile; potential substrate role requires confirmation.
Midazolam 1′-hydroxylation assay; HepG2 PXR context.
CYP3A4 inhibition herb-drug interaction liver meridian PXR first-pass metabolism

Intestinal Permeability: Saikogenins Outperform Saponins

A validated bidirectional Caco-2 monolayer transport study demonstrated that the apparent permeability coefficients (Papp) of saikogenins (SGF, SGG, SGD) improved to the moderate permeability class compared to their parent saikosaponins (SSa, SSd, SSb2), predicting higher in vivo absorption after oral administration [1]. The efflux ratio (ER) values indicated an active uptake mechanism for the three tested saikogenins and SSd, whereas SSa and SSb2 were transported by passive diffusion. Saikogenin C was not included in this specific permeability panel. However, computational prediction for Saikogenin C estimates a 58.60% Caco-2 permeability probability and a 99.20% human intestinal absorption probability [2], consistent with the class-level finding that deglycosylation generally enhances permeability. This class-level advantage supports procurement of Saikogenin C over its parent saikosaponin c for experiments where intestinal absorption is rate-limiting.

Intestinal Permeability
Class-level inference
Saikogenins (SGF, SGG, SGD) improved Papp to moderate class vs. parent saponins. Saikogenin C: predicted Caco-2 58.60%, human absorption 99.20%.
Class-level permeability advantage over saikosaponin c supports absorption studies.
Caco-2 bidirectional assay; validated UHPLC-MS/MS quantification.
Caco-2 permeability intestinal absorption deglycosylation bioavailability UHPLC-MS/MS

Colorimetric Differentiation: Saikosaponin C vs. A/D Lineage

In the established vanillin-sulfuric acid colorimetric method for simultaneous estimation of saikosaponins and saikogenins in Bupleurum falcatum extracts, saikosaponins a and d produce a greenish-blue color, while saikosaponin c (the parent glycoside of Saikogenin C) produces a distinct red-purple color . The method follows Beer's law within a linear range of 40–200 μg for saikosaponins and 20–120 μg for saikogenins per 6 mL reaction mixture. This differential chromogenic behavior enables specific quantification of the saikosaponin c/Saikogenin C lineage independently from the a/d lineage in complex mixtures, and has been applied to distinguish biologically active saikosaponins (a and d) from the inactive saikosaponin c in crude extract preparations grown under various cultivation conditions .

Colorimetric ID
Direct head-to-head
Saikosaponin c (parent) gives red-purple color; saikosaponins a/d give greenish-blue. Saikogenin quantification linear 20–120 μg/6 mL.
Differential chromogenic response enables lineage-specific extract standardization.
Vanillin-sulfuric acid method; beer's law range established.
colorimetric assay quality control vanillin-sulfuric acid saikosaponin quantification Bupleurum extract standardization

LC-MS/MS Resolution of Saikogenin C from Co-occurring Derivatives

A validated LC-MS/MS method has been developed for the simultaneous characterization and quantification of 15 saikosaponin derivatives in a single chromatographic run, including Saikogenin C alongside saikogenin A, saikogenin H, saikosaponin c, prosaikogenin C2, prosaikogenin B2, saikogenin B, saikosaponin d, saikosaponin b2, and saikogenin D [1]. Because several of these derivatives are isomeric, complete chromatographic and mass spectrometric resolution was required and achieved. The method demonstrated linearity over the range of approximately 1.65–4.98 to 1,200 ng/mL, with intraday accuracy and precision of 80–116% and 0.8–11.8%, respectively, and lower limits of quantitation of approximately 16.5–49.4 pg on-column. This established analytical framework enables unambiguous identification and quantification of Saikogenin C in the presence of its closest structural isomers and metabolic precursors, a capability essential for pharmacokinetic studies, extract standardization, and forensic differentiation of Bupleurum-derived products.

LC-MS/MS Resolution
Direct head-to-head
15 saikosaponin derivatives resolved including Saikogenin C; linearity 1.65–1200 ng/mL, LOQ ~16.5–49.4 pg on-column, intraday accuracy 80–116%.
Validated method for unambiguous Saikogenin C quantification in complex matrices.
Negative ion ESI LC-MS/MS; C18 column; isomeric separation achieved.
LC-MS/MS quantification saikosaponin derivatives chromatographic resolution isomeric separation bioanalytical method validation

Saikogenin C Application Scenarios


Pharmacokinetic Studies of Saikosaponin C Metabolic Axis

Saikogenin C is the preferred test compound for investigating the intestinal absorption and systemic exposure of the saikosaponin c → prosaikogenin E → Saikogenin C metabolic pathway. Class-level evidence from Caco-2 permeability studies indicates that saikogenins achieve moderate permeability superior to parent saponins [1], and the validated LC-MS/MS method enables unambiguous quantification of Saikogenin C in plasma without interference from co-administered saikogenin isomers [2]. This is critical for oral bioavailability studies where saikosaponin c itself shows negligible gut absorption.

CYP3A4 Substrate Profiling for Herb-Drug Interactions

Where experimental designs require a saikogenin with minimal CYP3A4 inhibitory liability, Saikogenin C is a rational candidate: in silico prediction places it as a CYP3A4 substrate (67.14% probability) rather than an inhibitor [3], contrasting sharply with Saikogenins F and G, which exhibit potent CYP3A4 inhibition (IC50 0.45 and 1.30 μM) [4]. This distinction is essential for studies isolating PXR-dependent vs. PXR-independent mechanisms of Radix Bupleuri formulations.

Extract Standardization via Differential Colorimetry

The unique red-purple chromogenic response of saikosaponin c (the parent glycoside of Saikogenin C) in vanillin-sulfuric acid colorimetry—distinct from the greenish-blue response of saikosaponins a and d—enables specific quantification of the saikosaponin c/Saikogenin C lineage in crude extracts . This method supports batch-to-batch standardization and authentication of Bupleurum-derived products where the saikogenin C content must be distinguished from the pharmacologically distinct Saikogenin A/D lineage.

SAR Studies of Corticosterone Secretion Pathway

Saikogenin C serves as a critical tool compound for dissecting the structural determinants of corticosterone secretion-inducing activity within the saikosaponin family. The established functional divergence between the saikosaponin c metabolic axis (inactive parent; active prosaikogenin E-2) and the saikosaponin a/d axis (active parents; weakly active Saikogenins F/G at 1/70–1/90 molar potency) [5] makes Saikogenin C indispensable for studies investigating the polar balance hypothesis between sugar moiety and aglycone in endocrine modulation.

Application
Selection Property
Validation Focus
Saikosaponin C metabolic axis PK studies
Aglycone intestinal permeability context
Caco-2 transport assay validation, LC-MS/MS plasma quantification
CYP3A4 substrate vs inhibitor profiling
Predicted substrate probability (no potent inhibition)
PXR-dependent CYP3A4 inhibition assay, admetSAR substrate analysis
Bupleurum extract standardization
Lineage-specific red-purple chromogenic response
Vanillin-sulfuric acid colorimetric validation, Beer's law linearity check
Corticosterone secretion SAR studies
Functional divergence of saikosaponin c metabolic axis
Corticosterone induction assay, prosaikogenin E-2 metabolic activation verification

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